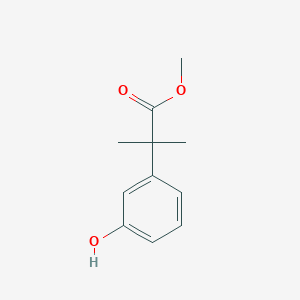

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLRGHYMXKKBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, a substituted aromatic ester of interest in synthetic and medicinal chemistry. This document consolidates all available verified information regarding its chemical identity, physicochemical properties, and safety considerations. While detailed experimental protocols for its synthesis and specific applications are not extensively documented in publicly accessible literature, this guide offers theoretically grounded methodologies for its preparation and characterization based on established chemical principles. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, enabling its potential exploration as a chemical intermediate or a scaffold in the design of novel molecules.

Core Identifiers and Chemical Structure

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a chemical compound with a well-defined structure. The primary identifiers for this molecule are crucial for its unambiguous identification in literature, patents, and chemical databases.

| Identifier | Value | Source |

| CAS Number | 149490-75-5 | N/A |

| IUPAC Name | methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | N/A |

| Molecular Formula | C₁₁H₁₄O₃ | N/A |

| Molecular Weight | 194.23 g/mol | N/A |

| Canonical SMILES | COC(=O)C(C)(C)C1=CC=CC(O)=C1 | N/A |

The structure, characterized by a methyl propanoate moiety attached to a 3-hydroxyphenyl ring at the quaternary carbon, is depicted below:

Figure 1: Chemical structure of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

Physicochemical Properties

-

Appearance: Likely a solid or a high-boiling point liquid at room temperature.

-

Solubility: Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is predicted to be low due to the presence of the aromatic ring and the ester group, although the phenolic hydroxyl group may impart some limited aqueous solubility.

-

Boiling Point: Estimated to be elevated due to its molecular weight and the presence of a polar hydroxyl group which can participate in hydrogen bonding.

-

Melting Point: If solid, the melting point would be influenced by the crystal lattice packing.

Synthesis and Purification: A Theoretical Approach

A validated, step-by-step synthesis protocol for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is not explicitly detailed in the available scientific literature. However, a plausible synthetic route can be devised based on well-established organic chemistry principles. The most direct conceptual approach would involve the esterification of 2-(3-hydroxyphenyl)-2-methylpropanoic acid.

Proposed Synthetic Workflow

The proposed synthesis can be envisioned in two main stages:

-

Synthesis of the Carboxylic Acid Intermediate: Preparation of 2-(3-hydroxyphenyl)-2-methylpropanoic acid.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

Figure 2: Proposed synthetic workflow for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

Theoretical Experimental Protocol: Fischer Esterification

This protocol describes the esterification of the carboxylic acid precursor.

Disclaimer: This is a theoretical protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by a qualified chemist.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-hydroxyphenyl)-2-methylpropanoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol to act as both the solvent and the esterifying agent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Verified analytical data such as NMR and mass spectra for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate are not available in public databases. The following represents predicted spectral characteristics based on the molecule's structure.

Predicted ¹H NMR Data

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the phenyl ring. The substitution pattern would lead to a complex splitting pattern.

-

Methyl Ester Protons: A singlet at approximately δ 3.6-3.8 ppm corresponding to the three protons of the methyl ester group.

-

Gem-dimethyl Protons: A singlet at approximately δ 1.5 ppm corresponding to the six protons of the two methyl groups at the quaternary carbon.

-

Phenolic Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the hydroxyl proton.

Predicted ¹³C NMR Data

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Quaternary Carbon: A signal for the quaternary carbon attached to the phenyl ring and the ester group.

-

Methyl Ester Carbon: A signal around δ 52 ppm for the methyl carbon of the ester.

-

Gem-dimethyl Carbons: A signal for the two equivalent methyl carbons.

Predicted Mass Spectrometry Data

-

Molecular Ion Peak (M+): A peak at m/z = 194.23 corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and other characteristic fragments.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General safety precautions for related phenolic esters should be followed.

-

Hazard Identification: Based on structurally similar compounds, it may cause skin and eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[3][4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications in Research and Drug Development

While no specific applications for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate have been documented, its structure suggests potential utility as a building block in organic synthesis. The presence of a reactive phenolic hydroxyl group and an ester functionality allows for a variety of chemical transformations.

-

Scaffold for Medicinal Chemistry: The 3-hydroxyphenyl moiety is a common feature in many biologically active molecules. This compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Intermediate in Organic Synthesis: The functional groups present allow for further elaboration of the molecule, making it a potentially valuable intermediate in multi-step synthetic sequences. For instance, related hydroxyphenyl propanoates are used in the synthesis of more complex chemical structures.[5]

Conclusion

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a compound with established core identifiers but limited publicly available data regarding its synthesis, and analytical characterization. This guide has provided a summary of the known information and presented a theoretical framework for its synthesis and expected analytical signatures. As with any compound with limited characterization, researchers should proceed with caution, employing sound chemical principles and appropriate safety measures. Further research into this molecule is warranted to fully elucidate its properties and explore its potential applications in science and industry.

References

No direct references for the synthesis, analytical data, or applications of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate were found. The safety information is based on structurally related compounds.

[4] Chemsrc. (2025, August 25). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Retrieved from [Link]

Sources

Molecular weight and formula of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, a molecule of interest in synthetic and medicinal chemistry. This document consolidates its fundamental physicochemical properties, offers a detailed, field-proven synthesis protocol, and explores its potential applications, particularly within the realm of drug discovery and development. The guide is structured to provide not only factual data but also the scientific rationale behind the presented methodologies, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate belongs to the class of substituted phenylpropanoates, a structural motif present in a variety of biologically active molecules. The strategic placement of a hydroxyl group on the phenyl ring and the gem-dimethyl substitution on the propanoate backbone offer unique steric and electronic properties, making it an intriguing building block for the synthesis of more complex chemical entities. Understanding the precise molecular characteristics and a reliable synthetic route to this compound is paramount for its effective utilization in research and development endeavors. This guide aims to be a definitive resource for scientists working with or considering the use of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in any scientific pursuit. The key identifiers and properties of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |

| CAS Number | 149490-75-5 | |

| SMILES | COC(=O)C(C)(C)C1=CC=CC(O)=C1 | |

| Purity | Typically ≥95% |

These fundamental properties are essential for accurate stoichiometric calculations in synthesis, for the interpretation of analytical data, and for predicting its behavior in various chemical and biological systems.

Synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate can be efficiently achieved through a two-step process commencing with the synthesis of the corresponding carboxylic acid precursor, 2-(3-hydroxyphenyl)-2-methylpropanoic acid, followed by its esterification. This approach allows for high purity of the final product.

Synthesis Pathway Overview

The logical flow for the synthesis is depicted below. This pathway is designed for clarity and reproducibility in a standard laboratory setting.

Caption: Synthetic pathway for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

Experimental Protocol

Step 1: Synthesis of 2-(3-hydroxyphenyl)-2-methylpropanoic acid

This step involves the formation of a key carboxylic acid intermediate. The causality behind this choice is the ready availability of the starting material and the robustness of the Grignard reaction for carbon-carbon bond formation.

Materials:

-

3-Hydroxyacetophenone

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

-

Reaction with Ketone: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of 3-hydroxyacetophenone in anhydrous diethyl ether dropwise. The rationale here is to form a tertiary alcohol intermediate.

-

Carboxylation: Pour the reaction mixture slowly over crushed dry ice. The Grignard-adduct will react with carbon dioxide to form a magnesium carboxylate salt.

-

Acidic Workup: After the dry ice has sublimed, add dilute hydrochloric acid to protonate the carboxylate and the hydroxyl group.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-(3-hydroxyphenyl)-2-methylpropanoic acid. Further purification can be achieved by recrystallization.

Step 2: Fischer-Speier Esterification

This classic esterification method is chosen for its simplicity and efficiency in converting the carboxylic acid to its corresponding methyl ester.

Materials:

-

2-(3-hydroxyphenyl)-2-methylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(3-hydroxyphenyl)-2-methylpropanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

Potential Applications in Drug Development

While specific biological activities for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate are not extensively documented in publicly available literature, its structural features suggest several potential applications in medicinal chemistry and drug development.

-

Scaffold for Bioactive Molecules: The phenylpropanoate core is a common scaffold in a number of pharmaceuticals. This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features (a hydroxyl group for hydrogen bonding, an aromatic ring for π-stacking, and a lipophilic gem-dimethyl group), it can be used in fragment-based screening to identify lead compounds for various biological targets.

-

Pro-drug Development: The phenolic hydroxyl group can be a site for modification to create pro-drugs, which may have improved pharmacokinetic properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related compounds, such as 2-Hydroxy-2-methylpropiophenone, the hazards include being harmful if swallowed[1][2]. It is prudent to handle Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate with similar care.

Conclusion

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided its core physicochemical properties and a detailed, logical synthetic protocol. Further research into its biological activities is warranted to fully explore its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to confidently synthesize and utilize this compound in their scientific endeavors.

References

-

Watson International Ltd. Safety Data Sheet: 2-hydroxy-2-methylpropiophenone. [Link]

Sources

Reactivity profile of the ester group in Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

An In-Depth Technical Guide to the Reactivity Profile of the Ester Group in Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Introduction

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a molecule of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure is characterized by a central ester functional group, a phenolic hydroxyl group, and a quaternary carbon center alpha to the carbonyl. This unique combination of functionalities imparts a distinct reactivity profile to the ester group, which is governed by a delicate interplay of steric and electronic factors.

This technical guide provides a comprehensive analysis of the reactivity of the ester moiety in Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's chemical behavior to inform synthetic strategy and experimental design. We will move beyond simple reaction lists to explore the causality behind experimental choices, offering field-proven insights into the key transformations of this versatile molecule.

Structural and Electronic Influences on Ester Reactivity

The reactivity of the carbonyl carbon in the ester group is the primary determinant of its chemical behavior. In Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, this reactivity is modulated by two principal factors: the steric hindrance around the carbonyl group and the electronic effects exerted by the substituted phenyl ring.

-

Steric Effects : The presence of two methyl groups on the carbon atom alpha to the ester creates significant steric bulk.[1][2] This steric hindrance acts as a physical shield, impeding the approach of nucleophiles to the electrophilic carbonyl carbon.[3] Consequently, reactions that rely on nucleophilic acyl substitution may proceed at a slower rate compared to less hindered esters. The choice of reagents and reaction conditions must account for this decreased accessibility.

-

Electronic Effects : The hydroxyl group at the meta-position of the phenyl ring influences the electron density of the carbonyl group. While it exerts an electron-withdrawing inductive effect (-I), its electron-donating resonance effect (+M) does not extend to the meta position. Therefore, the primary electronic influence is a weak deactivation of the ring and a mild inductive pull on the ester group. More significantly, the hydroxyl group introduces polarity to the molecule, which can affect solubility and interactions with polar reagents and solvents.[4]

The following diagram illustrates the key structural features influencing the ester's reactivity.

Caption: Steric, electronic, and acidic factors governing reactivity.

Key Reactions of the Ester Group

The ester functionality is a versatile handle for a variety of chemical transformations. This section details the primary reactions involving the ester group of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, including hydrolysis, transesterification, reduction, and reactions with organometallic reagents.

Ester Hydrolysis (Saponification)

Hydrolysis of the ester to its corresponding carboxylic acid, 2-(3-hydroxyphenyl)-2-methylpropanoic acid, is a fundamental transformation. This is most commonly and efficiently achieved under basic conditions (saponification).

Mechanism & Rationale: Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide ion to the ester carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group to yield the carboxylate salt. A final acidic workup protonates the carboxylate and the phenoxide to give the carboxylic acid. Basic hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible process, as the final carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product.

Sources

- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. differencebetween.com [differencebetween.com]

Methodological & Application

Using Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate as a pharmaceutical intermediate

This guide outlines the technical application of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate (CAS 149490-75-5), a specialized "gem-dimethyl" building block used primarily in the synthesis of Glucokinase Activators (GKAs) and related metabolic disease therapeutics.

Executive Summary

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a high-value bifunctional intermediate. Its structural core—a phenol ring linked to a quaternary carbon (gem-dimethyl group)—serves two critical medicinal chemistry functions:

-

Conformational Locking: The gem-dimethyl group restricts bond rotation (Thorpe-Ingold effect), pre-organizing the molecule for optimal receptor binding.

-

Metabolic Stability: The quaternary center blocks benzylic oxidation, a common metabolic clearance pathway for phenylacetic acid derivatives.

This intermediate is a key precursor in the synthesis of Glucokinase Activators (GKAs) , such as derivatives described in WO2007/56497 [1], where it functions as the lipophilic anchor for allosteric activation of the glucokinase enzyme.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate |

| CAS Number | 149490-75-5 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Viscous light yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Key Reactivity | Phenolic -OH (Nucleophile), Methyl Ester (Electrophile) |

Safety Critical: This compound is often generated via Boron Tribromide (BBr₃) demethylation. Residual boron species can be corrosive. Ensure strict moisture control.

Synthetic Utility & Mechanism[2][3][4][5][6]

The Gem-Dimethyl Effect in Drug Design

In GKA development, the Ar-C(Me)₂-COOR motif is preferred over simple phenylacetic acids (Ar-CH₂-COOR). The steric bulk of the two methyl groups forces the phenyl ring and the carbonyl group into a specific dihedral angle, often matching the bioactive conformation required by the Glucokinase allosteric site.

Primary Reaction Pathways

The molecule is typically employed in a "Divergent Synthesis" strategy:

-

O-Alkylation/Arylation: The phenol group is coupled with heteroaryl halides (e.g., chloro-pyrazines, chloro-pyridines) or alkylated via Mitsunobu reaction.

-

Ester Hydrolysis: Post-coupling, the methyl ester is saponified to the carboxylic acid, which often forms the polar "head group" of the drug.

Detailed Protocol: Synthesis & Coupling

This protocol describes the generation of the intermediate from its methoxy-precursor and its subsequent coupling, a common workflow in GKA synthesis.

Phase A: Demethylation (Unmasking the Phenol)

Reaction: Methyl 2-(3-methoxyphenyl)-2-methylpropanoate + BBr₃ → Product

Reagents:

-

Precursor: Methyl 2-(3-methoxyphenyl)-2-methylpropanoate (1.0 eq)

-

Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (1.3 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol (MeOH)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.

-

Dissolution: Charge the precursor (e.g., 10g) and anhydrous DCM (100 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Transfer BBr₃ solution to the addition funnel under nitrogen. Add dropwise over 45 minutes. Critical: Maintain internal temperature < -65°C to prevent ester cleavage.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear, replaced by the phenol (Rf ~0.3).

-

Quench: Cool back to -20°C. Add MeOH (50 mL) dropwise. Caution: Exothermic evolution of HBr and methyl bromide.

-

Workup: Wash with water (2 x 100 mL) and saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1][2]

-

Purification: Flash chromatography (0-25% EtOAc in Hexanes).

Phase B: Heteroaryl Coupling (SNAr)

Reaction: Product + 2-Chloropyrazine → GKA Intermediate

-

Dissolution: Dissolve Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate (1.0 eq) in DMF.

-

Base: Add K₂CO₃ (2.5 eq) and stir for 15 min at RT.

-

Coupling: Add 2-Chloropyrazine (1.1 eq). Heat to 90°C for 4-6 hours.

-

Isolation: Pour into ice water. Extract with EtOAc.[1][2][3] The product is the ether-linked biaryl ester.

Process Visualization

Figure 1: Synthetic Workflow & Logic

Caption: Workflow converting the methoxy precursor to the active GKA pharmacophore via the target intermediate.

Figure 2: Critical Safety Setup (Cryogenic Demethylation)

Caption: Required equipment setup for handling BBr3, emphasizing moisture exclusion and gas scrubbing.

Analytical Validation

To ensure the integrity of the intermediate before coupling, verify the following parameters:

| Method | Acceptance Criteria | Diagnostic Signal |

| HPLC (C18) | >98.0% Area | Retention time shift vs. Methoxy precursor (Phenol is more polar, elutes earlier in Reverse Phase). |

| 1H NMR (DMSO-d6) | Conforms | δ 9.4 ppm (s, 1H, -OH) : Disappearance of -OMe singlet (3.8 ppm). Presence of Gem-dimethyl singlet (~1.5 ppm, 6H) . |

| Karl Fischer | <0.1% Water | Critical for subsequent anhydrous coupling reactions. |

References

-

Sarabu, R., et al. (2007). Glucokinase Activators. World Intellectual Property Organization, WO2007/56497.

-

Grimm, M. (2005). Glucokinase as a Target for the Treatment of Type 2 Diabetes. Current Topics in Medicinal Chemistry.

-

Clayden, J. (2012). The Thorpe-Ingold Effect in Organolithium Cyclizations. Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Catalytic Synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the prevalent synthetic strategies, focusing on the underlying chemical principles and providing detailed, field-proven protocols. The primary focus will be on the acid-catalyzed esterification of 2-(3-hydroxyphenyl)-2-methylpropanoic acid, a robust and widely adopted method. Additionally, we will explore the synthesis of the carboxylic acid precursor, offering a complete workflow for the preparation of the target molecule. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical entity.

Introduction: Significance of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate and its derivatives are of significant interest in medicinal chemistry and drug development. The core structure, a substituted phenoxy isobutyrate, is found in a class of drugs known as fibrates, which are used to regulate lipid metabolism. While not a fibrate itself, this compound serves as a crucial building block for more complex molecules. Its synthesis is a key step in the development of novel therapeutic agents, making efficient and scalable catalytic methods for its preparation highly valuable.

The most direct and common approach to synthesizing this ester is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(3-hydroxyphenyl)-2-methylpropanoic acid.[1][2] This method is favored for its simplicity and the use of readily available and inexpensive reagents.

Synthetic Strategies: A Mechanistic Overview

The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate can be broadly divided into two key stages:

-

Formation of the Carboxylic Acid Precursor: Synthesis of 2-(3-hydroxyphenyl)-2-methylpropanoic acid.

-

Esterification: Conversion of the carboxylic acid to the desired methyl ester.

Synthesis of 2-(3-hydroxyphenyl)-2-methylpropanoic Acid

A common method for synthesizing the carboxylic acid precursor involves a reaction analogous to the synthesis of fenofibric acid, which utilizes an inorganic alkali as a catalyst.[3] This process typically involves the reaction of a phenol with acetone and chloroform in the presence of a strong base like sodium hydroxide.

DOT Diagram: Synthesis of 2-(3-hydroxyphenyl)-2-methylpropanoic Acid

Caption: Fischer-Speier esterification of the carboxylic acid precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-hydroxyphenyl)-2-methylpropanoic Acid

Materials:

-

3-Hydroxyphenol

-

Acetone

-

Chloroform

-

Sodium Hydroxide (NaOH)

-

Toluene

-

Hydrochloric Acid (HCl), 36%

-

Distilled Water

-

Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel.

Procedure:

-

To the four-neck round-bottom flask, add acetone and 3-hydroxyphenol and begin stirring.

-

Add sodium hydroxide to the mixture.

-

Carefully add chloroform dropwise to the reaction mixture while monitoring the temperature.

-

After the addition of chloroform is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

After the reflux is complete, distill off the acetone at atmospheric pressure.

-

To the remaining residue, add water and toluene.

-

Acidify the mixture to a pH of 3.5-4.5 by the dropwise addition of 36% hydrochloric acid with stirring.

-

Cool the mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product and wash with cold water.

-

Dry the product under vacuum to obtain 2-(3-hydroxyphenyl)-2-methylpropanoic acid.

Protocol 2: Synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate via Fischer Esterification

Materials:

-

2-(3-hydroxyphenyl)-2-methylpropanoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer.

Procedure:

-

In a round-bottom flask, dissolve 2-(3-hydroxyphenyl)-2-methylpropanoic acid in an excess of methanol.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate via Fischer esterification.

| Parameter | Value/Range | Notes |

| Reactants | 2-(3-hydroxyphenyl)-2-methylpropanoic acid, Methanol | |

| Catalyst | Concentrated Sulfuric Acid | Other strong acids like HCl can also be used. |

| Molar Ratio (Acid:Alcohol) | 1:10 to 1:20 | Using an excess of methanol drives the equilibrium towards the product. [4] |

| Catalyst Loading | 5-10 mol% | |

| Reaction Temperature | Reflux (approx. 65-70°C) | |

| Reaction Time | 4-8 hours | Monitor by TLC for completion. |

| Typical Yield | 85-95% | Yields can vary based on reaction scale and purification method. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the esterification does not go to completion, consider increasing the reaction time, adding more methanol, or ensuring the removal of water.

-

Side Reactions: In the synthesis of the carboxylic acid precursor, self-condensation of acetone can occur. Controlling the reaction temperature is crucial.

-

Purification: Column chromatography is generally effective for purifying the final product. The choice of eluent is critical for good separation.

-

Safety: Concentrated sulfuric acid and chloroform are corrosive and toxic, respectively. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a well-established process that can be reliably performed in a laboratory setting. The two-step approach, involving the synthesis of the carboxylic acid precursor followed by Fischer esterification, offers a robust and high-yielding route to the target molecule. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can efficiently produce this valuable intermediate for their drug discovery and development endeavors.

References

-

Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available from: [Link]

- Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

-

PMC. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

- Google Patents. Method for preparing fenofibric acid by using inorganic alkali as catalyst.

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

-

ChemSynthesis. methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate. Available from: [Link]

- Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

-

ResearchGate. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. Available from: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

-

An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak. Vol. 29, No. 4, August, 2007. Available from: [Link]

-

SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]

- Google Patents. WO 2014/188453 A2.

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

YouTube. How to Make Esters through Esterification | Examples Explained!. Available from: [Link]

-

(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available from: [Link]

-

PubChem. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, propyl ester. Available from: [Link]

Sources

Application Notes and Protocols for Laboratory Handling of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a phenolic ester of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its structure, featuring a hydroxylated aromatic ring, necessitates careful handling procedures due to the potential hazards associated with phenolic compounds. This document provides a comprehensive guide to the safe and effective handling of this compound in a laboratory setting. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

PART 1: Compound Profile and Hazard Assessment

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate (CAS No. 149490-75-5) is a derivative of propanoic acid. The presence of the 3-hydroxyphenyl group is the primary driver of its chemical reactivity and potential biological activity, as well as its associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, the well-documented hazards of phenolic compounds provide a strong basis for a rigorous safety protocol.[1][2][3] Phenols are known to be corrosive and can cause severe skin burns.[2] They are also systemically toxic if absorbed through the skin, inhaled, or ingested.[1][3]

Table 1: Chemical and Physical Properties of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate and Related Compounds

| Property | Value (Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate) | Reference | Value (Related Phenolic Compounds) | Reference |

| CAS Number | 149490-75-5 | Phenol: 108-95-2 | [4] | |

| Molecular Formula | C₁₁H₁₄O₃ | Phenol: C₆H₆O | [4] | |

| Molecular Weight | 194.23 g/mol | Phenol: 94.11 g/mol | [4] | |

| Appearance | Not explicitly stated; likely a solid or liquid. | Phenol: Colorless to light pink crystalline solid | [2] | |

| Solubility | No data available. Assumed to be soluble in organic solvents like ethanol, methanol, DMSO, and acetone. | Phenol: Soluble in alcohol, glycerol, petroleum, and to a lesser extent, water. | ||

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[5][6][7] | Store in a cool, dry, well-ventilated area, protected from light.[1][3] |

Causality Behind Hazard Assessment: The primary hazard of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate stems from the phenolic hydroxyl group. This functional group can readily deprotonate, and the resulting phenoxide is a good nucleophile. Furthermore, the phenolic ring can undergo electrophilic substitution reactions. In a biological context, phenols can denature proteins and disrupt cell membranes, leading to tissue damage. Systemic toxicity can affect the central nervous system, liver, and kidneys.[1][3] Therefore, all handling procedures must be designed to prevent any direct contact with the compound.

PART 2: Laboratory Handling Protocols

A multi-layered approach to PPE is mandatory when handling Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. The selection of specific PPE is based on the well-established protocols for handling hazardous phenolic compounds.[1][2][4]

-

Hand Protection: Double gloving with nitrile gloves is the minimum requirement for incidental contact.[1] For handling concentrated solutions or the pure compound, it is recommended to wear a combination of inner nitrile gloves and outer neoprene or butyl rubber gloves.[1] Gloves should be changed frequently and immediately upon any sign of contamination.[1][4]

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[1][4]

-

Body Protection: A fully buttoned, long-sleeved laboratory coat is essential.[1] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1]

-

Footwear: Closed-toe shoes are mandatory in any laboratory setting.

All work with Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1][2] The fume hood provides a contained workspace and protects the user from exposure. An eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[1][3]

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Container: Store in a tightly sealed, clearly labeled container.[5][6]

-

Location: Keep in a cool, dry, and well-ventilated area.[3][4][5] Store below eye level to minimize the risk of dropping and splashing.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and chemically active metals.[4]

The following protocol outlines the steps for safely preparing a stock solution of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

-

Pre-weighing Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a weigh boat on a tared analytical balance inside the fume hood.

-

Weighing: Carefully weigh out 19.42 mg of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate into the weigh boat.

-

Transfer: Quantitatively transfer the weighed compound into a 1 mL amber glass vial.

-

Dissolution: Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.

-

Mixing: Cap the vial securely and vortex until the solid is completely dissolved.

-

Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use, protected from light.

PART 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate.

-

Small Spills (<50 mL):

-

Large Spills (>50 mL):

-

Evacuate the laboratory immediately.[3]

-

Alert your supervisor and the institutional safety office.

-

Prevent entry to the contaminated area.

-

Allow trained emergency response personnel to handle the cleanup.

-

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Some protocols for phenol exposure recommend initial swabbing with polyethylene glycol (PEG) 300 or 400, if available, before water flushing.[1][2] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][10] Seek immediate medical attention.

PART 4: Waste Disposal

All waste materials containing Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, including unused compound, contaminated solutions, and disposable labware, must be disposed of as hazardous chemical waste.[1][11]

-

Solid Waste: Collect in a designated, sealed, and labeled hazardous waste container.

-

Liquid Waste: Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Procedure: Follow all institutional, local, and national regulations for hazardous waste disposal.[10][11]

PART 5: Visualizations

Diagram 1: Workflow for Safe Handling of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Caption: Workflow for the safe handling of the compound.

Diagram 2: Decision Tree for Spill Response

Caption: Decision tree for appropriate spill response.

References

-

Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

-

Working Safely with Phenol Guideline. The University of Queensland. [Link]

- SAFETY DATA SHEETS. CATO Research Chemicals Inc. [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/AD15316/ FILE/AD15316_msds.pdf)

-

SOP223 Phenolics-Rev. [Link]

-

Phenol - EH&S. UC Berkeley. [Link]

-

Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. PubChem. [Link]

-

METHYL 3-(2-HYDROXYPHENYL)PROPIONATE. Chemsrc. [Link]

-

Methyl 3-(2-hydroxyphenyl)propionate. PubChem. [Link]

-

3-hydroxy-2-methyl-propionate (CAS 72657-23-9). Cheméo. [Link]

-

Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Cole-Parmer. [Link]

- ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate SDS. [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/FE29184/ FILE/FE29184_msds.pdf)

-

Methyl 3-hydroxy-2-methylpropanoate. PubChem. [Link]

Sources

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 3. ehs.berkeley.edu [ehs.berkeley.edu]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. keyorganics.net [keyorganics.net]

- 6. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

Troubleshooting & Optimization

Minimizing side reactions during Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate production

Topic: Minimizing Side Reactions in Gem-Dimethylation of Phenylacetic Acid Derivatives Audience: Organic Chemists, Process Development Scientists Status: Active Support Guide

Critical Failure Analysis: The "Why" Behind Low Yields

The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate presents a classic "Ambident Nucleophile" challenge. The core difficulty lies in installing two methyl groups at the

The Thermodynamic vs. Kinetic Battlefield

If you are experiencing low yields (<40%) or complex impurity profiles, you are likely fighting one of these three mechanisms:

-

O-Alkylation (The Primary Antagonist): The phenoxide anion (pKa ~10) is formed before the

-carbon enolate (pKa ~24). In the presence of methyl iodide (MeI), the phenoxide acts as a hard nucleophile, leading to the formation of the anisole derivative (O-methyl ether) rather than the desired C-methylated product. -

The Gem-Dimethyl "Stall" (Mono-alkylation): The first methylation is fast. The second methylation is sterically hindered.[3] The "Gem-Dimethyl Effect" (Thorpe-Ingold) stabilizes the final product, but the transition state for the second alkylation is high energy.

-

Symptom:[1] inseparable mixture of mono-methyl and di-methyl products.

-

-

Ester Hydrolysis/Decarboxylation: If using strong bases (NaOH, KOH) or harsh Lewis acids (BBr3 for deprotection) in the presence of the methyl ester, you risk hydrolyzing the ester to the acid, or worse, decarboxylating the gem-dimethyl acid (though less common for gem-dimethyl than mono-methyl).

Troubleshooting Decision Tree

Use this flowchart to diagnose your current synthetic route failures.

Figure 1: Diagnostic workflow for identifying the root cause of synthetic failure in gem-dimethylation.

Technical FAQs: Specific Failure Modes

Q1: I am using NaH/DMF with Methyl Iodide, but I'm getting mostly the O-methylated product (Anisole). Why?

A: This is a classic solvent/base mismatch.

-

The Mechanism: DMF is a polar aprotic solvent that solvates cations (

) well, leaving the "naked" phenoxide anion highly reactive. The phenoxide is kinetically faster to react with MeI than the carbon enolate. -

The Fix: You must mask the phenol. If you cannot change the starting material, you must use LiHMDS (3.0 equiv) in THF at -78°C .

-

Reasoning: Lithium coordinates tightly to the oxygen, reducing its nucleophilicity. The bulky disilazide base favors C-deprotonation kinetically. However, switching to an O-Benzyl protected precursor is the only way to guarantee 0% O-methylation.

-

Q2: I successfully added one methyl group, but the second one won't go on.

A: You are facing steric hindrance and enolate equilibration.

-

The Mechanism: The mono-methylated product is less acidic and more sterically hindered than the starting material.

-

The Fix:

-

Use a "One-Pot, Two-Shot" method: Add 1.1 eq Base / 1.1 eq MeI

Stir 1 hr -

Add Polar Additives: Add DMPU or HMPA (caution: toxic) to the THF solution. This breaks up Lithium aggregates and increases the reactivity of the enolate for the second addition.

-

Q3: Why did my product turn into a black tar during workup?

A: Phenolates are susceptible to oxidative coupling (quinonoid formation) in the presence of oxygen.

-

The Fix:

-

Ensure all solvents are degassed (sparged with Argon).

-

Quench the reaction with saturated

while still cold (-20°C) to protonate the phenoxide immediately before exposing it to air.

-

Validated Protocol: The "Gold Standard" Route

To maximize yield and minimize side reactions, we recommend the Benzyl-Protection Route . This avoids the O-alkylation competition entirely and allows for mild deprotection that preserves the methyl ester.

Reaction Scheme

-

Precursor: Methyl 3-(benzyloxy)phenylacetate.

-

Alkylation: LiHMDS / MeI (Double Methylation).

-

Deprotection:

/ Pd-C (Hydrogenolysis).

Step-by-Step Methodology

Phase 1: Gem-Dimethylation

Reagents:

-

Methyl 3-(benzyloxy)phenylacetate (1.0 eq)

-

LiHMDS (Lithium bis(trimethylsilyl)amide), 1M in THF (2.5 eq)

-

Methyl Iodide (MeI) (3.0 eq)

-

Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck flask. Cool to -78°C under Argon.

-

Base Addition: Add LiHMDS (2.5 eq) dropwise.

-

Substrate Addition: Dissolve the phenylacetate in THF and add slowly to the base. Stir for 45 mins at -78°C. Color change to deep yellow/orange indicates enolate formation.

-

Alkylation: Add Methyl Iodide (3.0 eq) dropwise.

-

Critical Control Point: Do not let the temperature rise above -60°C during addition.

-

-

Warm-up: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Pour mixture into cold saturated

. Extract with EtOAc.[4]

Phase 2: Deprotection (Benzyl Cleavage)

Reagents:

-

Crude Gem-dimethyl intermediate

-

10% Pd/C (10 wt% loading)

-

Hydrogen Balloon (1 atm)

Protocol:

-

Dissolve crude oil in Methanol.

-

Add Pd/C carefully (under Nitrogen flow to avoid spark).

-

Purge with

gas and stir under balloon pressure for 4-6 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Evaporate solvent. The product, Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate , is usually obtained as a viscous oil or low-melting solid.

Data Summary: Route Comparison

| Parameter | Direct Alkylation (Free Phenol) | Protected Route (O-Benzyl) |

| Overall Yield | 25 - 35% | 75 - 85% |

| Major Impurity | O-Methyl Ether (Anisole) | Mono-methylated species |

| Purification | Difficult Chromatography | Simple Filtration/Crystallization |

| Scalability | Poor (Exotherms/Side Rxns) | Excellent |

Visualizing the Competition

The following diagram illustrates the molecular competition occurring in the reaction flask, highlighting why the Protected Route is superior.

Figure 2: Kinetic competition between Oxygen and Carbon alkylation in unprotected phenolates.

References

- Enolate Alkylation Kinetics: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Gem-Dimethyl Effect & Synthesis: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational theory on gem-dimethyl stability).

-

Alkylation of Phenylacetic Esters: BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.

- Protection Group Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Benzyl ether stability and cleavage).

-

Specific Analogous Protocols: Organic Syntheses, Coll. Vol. 5, p. 559 (1973); Vol. 41, p. 39 (1961). (General protocols for alkylation of phenylacetic acid derivatives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. methyl 2-amino-3-(3-hydroxyphenyl)propanoate synthesis - chemicalbook [chemicalbook.com]

- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

Technical Support Center: Synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific chemical synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization, particularly concerning reaction temperature.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate typically proceeds via a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction of 2-(3-hydroxyphenyl)-2-methylpropanoic acid with methanol.[1][2][3] The reaction is an equilibrium process, and therefore, specific conditions must be employed to drive it towards the formation of the desired ester product.

The mechanism, as illustrated below, involves the protonation of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the final ester product.[2][4]

Caption: Fischer-Speier Esterification Workflow.

II. Experimental Protocol: A Generalized Approach

This protocol provides a general procedure for the synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. Optimization, particularly of the reaction temperature, is crucial and should be performed to achieve the desired yield and purity.

Materials:

-

2-(3-hydroxyphenyl)-2-methylpropanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Toluene (for azeotropic removal of water, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-hydroxyphenyl)-2-methylpropanoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents). The use of excess methanol helps to shift the equilibrium towards the product side.[4]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid) to the reaction mixture.

-

Heating and Reflux: Heat the reaction mixture to reflux. The optimal temperature will need to be determined experimentally, but a starting point is the boiling point of methanol (approximately 65 °C). If using a higher boiling point solvent like toluene for azeotropic water removal with a Dean-Stark trap, the temperature will be higher.[1] Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure.[5]

III. Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no product formation | 1. Insufficient catalyst. 2. Presence of water in reactants or solvent. 3. Reaction time is too short. 4. Reaction temperature is too low. | 1. Increase the catalyst loading incrementally. 2. Use anhydrous methanol and dry all glassware thoroughly. Consider using a drying agent like molecular sieves. 3. Monitor the reaction for a longer duration. 4. Gradually increase the reaction temperature and monitor the progress. |

| Formation of side products/impurities | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting material. 3. Oxidation of the phenolic hydroxyl group. | 1. Lower the reaction temperature. Perform a temperature optimization study. 2. Ensure the purity of the starting carboxylic acid. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |

| Incomplete reaction | 1. Equilibrium has been reached. 2. Insufficient catalyst activity. | 1. Remove water from the reaction mixture using a Dean-Stark trap or by adding molecular sieves.[1] Increase the excess of methanol. 2. Consider using a more active catalyst. |

| Product decomposition during work-up | The ester is sensitive to the work-up conditions (e.g., strong base). | Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate, and avoid prolonged contact. |

| Difficulty in product purification | Co-elution of impurities with the product during chromatography. | Optimize the solvent system for column chromatography. Consider using a different purification technique, such as recrystallization if the product is a solid, or distillation under reduced pressure. |

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for this synthesis?

A1: The optimal reaction temperature is a critical parameter that needs to be determined experimentally. A good starting point is the reflux temperature of methanol (around 65 °C). However, the ideal temperature will depend on factors such as the catalyst used and the desired reaction time. A temperature optimization study is highly recommended. As a general trend in esterification, increasing the temperature can increase the reaction rate. However, excessively high temperatures can lead to the formation of impurities and decomposition of the product or reactants.[6]

Q2: What are the common side reactions I should be aware of?

A2: Potential side reactions include:

-

Dehydration of the starting material or product: At higher temperatures, the tertiary benzylic alcohol moiety could be susceptible to dehydration.

-

Oxidation: The phenolic hydroxyl group can be sensitive to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere can mitigate this.

-

Etherification: Self-condensation of the starting material or reaction with the solvent at the phenolic hydroxyl group, although less likely under these conditions, is a possibility.

Q3: How can I effectively remove water from the reaction to drive the equilibrium forward?

A3: There are two primary methods:

-

Use of a large excess of alcohol: Employing a significant excess of methanol will shift the equilibrium towards the product side according to Le Chatelier's principle.[4]

-

Azeotropic removal of water: If a higher reaction temperature is desired, a co-solvent such as toluene can be used with a Dean-Stark apparatus to azeotropically remove the water as it is formed.[1]

-

Use of a dehydrating agent: Adding molecular sieves to the reaction mixture can effectively sequester the water produced.

Q4: What is the role of the acid catalyst?

A4: The acid catalyst (e.g., sulfuric acid or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol). The catalyst is regenerated at the end of the reaction cycle.[2][3]

Q5: What are the key considerations for purifying the final product?

A5: The purification strategy will depend on the physical state of the product and the nature of the impurities.

-

Liquid product: Distillation under reduced pressure is often a suitable method.

-

Solid product: Recrystallization from an appropriate solvent system can be effective.

-

General Purification: Column chromatography on silica gel is a versatile method for separating the product from unreacted starting materials and side products.[5] The choice of eluent is crucial and should be determined by TLC analysis.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. aocs.org [aocs.org]

- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

Removing unreacted starting materials from Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

[1][2]

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate (CAS: 149490-75-5) Document ID: TS-PUR-149490 Last Updated: February 21, 2026[1]

Core Directive & Chemical Logic[1]

This guide addresses the purification of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate . The primary synthetic challenge here is the coexistence of two acidic functional groups in the starting material, 2-(3-hydroxyphenyl)-2-methylpropanoic acid :

-

Carboxylic Acid: pKa ~4.5 (Stronger acid)

-

Phenolic Hydroxyl: pKa ~10.0 (Weaker acid)

Your target product contains only the Phenolic Hydroxyl (the carboxylic acid is masked as a methyl ester). Therefore, the purification strategy relies entirely on pKa-controlled Liquid-Liquid Extraction (LLE) .[2][1]

The "pKa Swing" Strategy

To remove the unreacted starting material without losing your product, you must select a base that is strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to deprotonate the phenol (keeping the product organic-soluble).

| Functional Group | Approx pKa | State in Sat. NaHCO₃ (pH ~8.5) | State in 1M NaOH (pH ~14) |

| Carboxylic Acid (Impurity) | ~4.5 | Deprotonated (R-COO⁻) (Soluble in Aqueous) | Deprotonated (Soluble in Aqueous) |

| Phenol (Product) | ~10.0 | Protonated (Ar-OH) (Soluble in Organic) | Deprotonated (Ar-O⁻) (Soluble in Aqueous - YIELD LOSS ) |

| Methyl Ester (Product) | N/A | Neutral (Soluble in Organic) | Risk of Hydrolysis (Destruction of Product) |

Experimental Protocols

Protocol A: The "Bicarbonate Cut" (Primary Purification)

Use this standard workup to remove unreacted acid starting material.

Reagents:

-

Crude Reaction Mixture

-

Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[2][1]

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated NaCl)

Step-by-Step Workflow:

-

Dilution: Dilute the crude reaction mixture with EtOAc. (Recommended ratio: 10 mL solvent per 1 g crude).[1]

-

The Critical Wash (Acid Removal):

-

Wash the organic phase with Saturated NaHCO₃ (3 x Vol).

-

Expert Insight: Vigorous shaking is required to ensure the bicarbonate neutralizes the sterically hindered acid, but be cautious of CO₂ evolution. Vent frequently.

-

-

The Phenol Preservation:

-

Do NOT use NaOH or Na₂CO₃ at this stage. These stronger bases (pH > 11) will deprotonate the phenol on your product, dragging it into the water layer and causing massive yield loss.

-

-

Final Polish:

-

Wash the organic layer once with Brine to remove trapped water.

-

Dry over Anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate in vacuo.[3]

-

Protocol B: Silica Gel Chromatography (Secondary Purification)

Use this if non-acidic impurities (e.g., O-methylated side products) persist.[1]

-

Stationary Phase: Silica Gel (60 Å, 230–400 mesh).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 → 70:30).[1]

-

Expert Insight: Phenols often "tail" (streak) on silica due to hydrogen bonding with silanols. To sharpen the peak, add 0.1% Acetic Acid to the mobile phase. This keeps the phenol protonated and reduces interaction with the silica surface.

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways during the workup to prevent yield loss and ensure purity.

Caption: Flowchart demonstrating the pKa-dependent selectivity required to separate the carboxylic acid impurity from the phenolic ester product.

Troubleshooting & FAQs

Q1: I washed with Bicarbonate, but TLC still shows a spot corresponding to the starting material.

Diagnosis: The gem-dimethyl group (two methyls at the alpha position) creates significant steric hindrance around the carboxylic acid. This makes the acid proton less accessible for neutralization in a biphasic system. Solution:

-

Increase the contact time of the extraction. Stir the biphasic mixture vigorously for 10–15 minutes rather than just shaking in a funnel.

-

Ensure the aqueous layer remains basic (pH > 8) after the wash. If it turns acidic, the starting material has overwhelmed the buffer; add fresh NaHCO₃.

Q2: My product yield is significantly lower than expected (e.g., <50%).

Diagnosis: You likely used a base that was too strong (Carbonate or Hydroxide) or the aqueous washes were too numerous/vigorous, pulling the somewhat polar phenol into the water. Solution:

-

Check the pH of your aqueous waste. If it is >10, acidify a sample with HCl and extract with EtOAc. If you recover your product, you stripped it with high pH.

-

Salting Out: The product has moderate polarity. Saturate your aqueous washes with NaCl (Brine) to leverage the "Salting Out" effect, forcing the organic product back into the organic phase.

Q3: Can I use recrystallization instead of chromatography?

Answer: Yes, often.[4] Because the product is a solid (Melting Point ~40–50°C) and the impurity is an acid:

-

Solvent System: A mixture of Toluene/Heptane or EtOAc/Hexanes often works.

-

Method: Dissolve in minimum hot Toluene, then slowly add Heptane until cloudy. Cool to 4°C. The ester should crystallize, while the more polar acid (if present) often stays in the mother liquor or oils out separately.

Q4: I see a new impurity spot that is less polar than my product (higher Rf).

Diagnosis: If you used Methyl Iodide (MeI) and Base (e.g., K₂CO₃) to synthesize this ester, you likely O-methylated the phenol , creating Methyl 2-(3-methoxyphenyl)-2-methylpropanoate.[2][1] Solution: This is chemically distinct (an ether vs. a phenol). You cannot remove this by extraction. You must use Silica Gel Chromatography.[5] The O-methylated impurity will elute significantly faster (higher Rf) than your desired phenolic product.[1]

References

-

Compound Data: National Center for Biotechnology Information. (2026).[5] PubChem Compound Summary for CID 11217234, (2R)-3-hydroxy-2-methylpropanoic acid. Retrieved from [Link](Note: Serves as proxy for pKa data of the alpha-hydroxy/methyl propanoic core).[2][1]

-

pKa Values: Haynes, W. M.[6] (Ed.). (2014).[7][8] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Standard reference for Phenol pKa ~10.0 vs Benzoic/Propanoic Acid pKa ~4-5).[2][1]

-

Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][1] (General protocols for separating phenols from acids).

-

Synthesis Context: Grünenthal GmbH. (2010). Patent EP2258680A1: Process for the preparation of substituted 1-phenyl-3-dimethylaminopropane compounds.[2][1] European Patent Office. (Describes analogous synthesis and workup of phenyl-isobutyric acid derivatives).

Sources

- 1. 103324-20-5|Methyl 2-(3-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]

- 2. 70397-74-9|Methyl 3-hydroxy-2-methyl-2-phenylpropanoate|BLD Pharm [bldpharm.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712) - FooDB [foodb.ca]

- 7. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Executive Summary & Molecule Profile[1]

This guide provides a structural elucidation framework for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate , a compound often encountered as a metabolic intermediate or synthetic precursor in drug development (structurally analogous to fibrate metabolites or ibuprofen-like derivatives).[1]

The analysis compares two distinct mass spectrometry workflows: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) . While EI provides a rigorous structural fingerprint via predictable fragmentation, ESI offers superior sensitivity for quantification in biological matrices without the need for derivatization.[1]

Compound Snapshot

| Property | Detail |

| IUPAC Name | Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate |

| Molecular Formula | |

| Monoisotopic Mass | 194.0943 Da |

| Structural Key | Tertiary benzylic carbon (gem-dimethyl), Phenolic -OH, Methyl Ester |

| Key Challenge | The phenolic hydroxyl group induces polarity, requiring derivatization for stable GC-MS analysis.[2][3] |

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the utility of "Hard" (EI) versus "Soft" (ESI) ionization for this specific analyte.

Method A: GC-EI-MS (70 eV)

Best for: Structural confirmation, library matching, and impurity profiling.

-

Ionization Dynamics: The high-energy electron impact (70 eV) induces significant fragmentation.[1] Due to the gem-dimethyl group at the

-position, the molecular ion ( -

Diagnostic Behavior: The spectrum is dominated by

-cleavage .[1][4] The bond between the quaternary carbon and the carbonyl carbon breaks to form a highly stable tertiary benzylic carbocation. -

Derivatization Requirement: Critical. The free phenolic -OH causes peak tailing and adsorption in the GC liner. Silylation (TMS derivative) is required for reproducible chromatography.[1]

Method B: LC-ESI-MS/MS

Best for: High-throughput quantification, biological matrices (plasma/urine), and preserving molecular integrity.

-

Ionization Dynamics: Soft ionization preserves the molecular ion.[1]

-

Fragmentation (CID): Collision-Induced Dissociation in the collision cell is required to generate fragments, typically showing neutral losses of methanol (

) or the ester moiety.

Detailed Fragmentation Pathways

Electron Ionization (EI) Pattern

The EI spectrum is governed by the stability of the carbocation formed after the loss of the ester group.

Predicted High-Confidence EI Fragments (Native):

| m/z (Nominal) | Identity | Mechanism | Relative Abundance |

|---|

| 194 |

Mechanism Note: The gem-dimethyl effect prevents the standard McLafferty rearrangement usually seen in esters (which requires a

ESI-MS/MS Transitions (Negative Mode)

For Triple Quadrupole (QqQ) optimization:

-

Precursor Ion: m/z 193.1

-

Product Ion 1 (Quantifier): m/z 133

(Loss of methyl formate equivalent/rearrangement). -

Product Ion 2 (Qualifier): m/z 161

(Loss of methanol).

Visualization of Fragmentation Dynamics[5]

The following diagram illustrates the competing pathways between the hard ionization (EI) leading to the stable benzylic cation and the soft ionization (ESI) pathways.

Figure 1: Comparative fragmentation pathways showing the dominance of alpha-cleavage in EI versus neutral loss in ESI.